PTP1B Inhibition Potency: Thiomorpholine Scaffold Outperforms Thiazolyl Analogs
Thiomorpholine derivatives, including the 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid scaffold, exhibit significantly more potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) compared to thiazolyl derivatives. This is a key differentiator for selecting compounds targeting the insulin signaling pathway [1].
| Evidence Dimension | In vitro PTP1B Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available for the specific compound, but its class (thiomorpholines) shows IC50 range: 4 - 45 μM |
| Comparator Or Baseline | Thiazolyl derivatives |
| Quantified Difference | Thiomorpholine class shows significantly better potency (IC50 range 4-45 μM) compared to thiazolyl derivatives (best IC50 = 18 μM) [1]. |
| Conditions | In vitro enzyme inhibition assay using recombinant PTP1B. |
Why This Matters
For researchers investigating PTP1B as a target for type 2 diabetes, this thiomorpholine scaffold offers a clear advantage in potency over thiazole-based alternatives.
- [1] Ganou, C. A., Eleftheriou, P. T., Theodosis-Nobelos, P., Fesatidou, M., Geronikaki, A. A., Lialiaris, T., & Rekka, E. A. (2018). Docking analysis targeted to the whole enzyme: an application to the prediction of inhibition of PTP1B by thiomorpholine and thiazolyl derivatives. SAR and QSAR in Environmental Research, 29(2), 133-149. View Source
